- 4-Arylthieno[2,3-b]pyridine-2-carboxamides are a new class of antiplasmodial agents, Molecules, 2020, 25(14),
Cas no 96-30-0 (2-Chloro-N-methylacetamide)
2-Chloro-N-methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-N-methylacetamide
- N-Methyl-2-chloroacetamide
- N-Methyl 2-Chloroacetamide
- 2-chloro-N-methyl-acetamide
- Acetamide,2-chloro-N-methyl
- EINECS 202-497-1
- N-methyl-chloro-acetamide
- USAF DO-35
- N-Methylchloroacetamide
- NSC 1725
- a-Chloro-N-methylacetamide
- Acetamide, 2-chloro-N-methyl-
- alpha-Chloro-N-methylacetamide
- .alpha.-Chloro-N-methylacetamide
- HOZLOOPIXHWKCI-UHFFFAOYSA-N
- 2WW385P414
- NSC1725
- N-methylchloracetamide
- N-methyl chloroacetamide
- N-methyl-2-chloro acetamide
- WLN: G1VM1
- 2-chloro-N-methyl acetamide
- 2-Chloro-N-methylacetamide (ACI)
- α-Chloro-N-methylacetamide
- 4-04-00-00179 (Beilstein Handbook Reference)
- MFCD00018913
- NSC-1725
- F2190-0236
- UNII-2WW385P414
- N-Methyl-2-chloroacetamide; N-Methylchloroacetamide; NSC 1725; a-Chloro-N-methylacetamide
- Q27255721
- STK501230
- ALBB-009489
- SCHEMBL9876
- NS00022910
- SY003250
- CS-W007769
- DTXCID60164556
- C3014
- AKOS000103756
- AS-10448
- DTXSID60242065
- CHEMBL3352950
- Z56891219
- EN300-01998
- chloroacetic acid N-methylamide
- BRN 1740634
- 96-30-0
-
- MDL: MFCD00018913
- Inchi: 1S/C3H6ClNO/c1-5-3(6)2-4/h2H2,1H3,(H,5,6)
- InChI Key: HOZLOOPIXHWKCI-UHFFFAOYSA-N
- SMILES: O=C(CCl)NC
- BRN: 1740634
Computed Properties
- Exact Mass: 107.01400
- Monoisotopic Mass: 107.014
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 6
- Rotatable Bond Count: 1
- Complexity: 54.8
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.2
- Topological Polar Surface Area: 29.1
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: 42.0 to 46.0 deg-C
- Boiling Point: 116°C/20mmHg(lit.)
- Flash Point: 110℃
- Refractive Index: 1.425
- PSA: 29.10000
- LogP: 0.36210
- Vapor Pressure: 0.0±0.5 mmHg at 25°C
2-Chloro-N-methylacetamide Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38-43-22
- Safety Instruction: S26; S36/37/39
- RTECS:AB5775000
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Chloro-N-methylacetamide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Chloro-N-methylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C806282-500g |
2-Chloro-N-methylacetamide |
96-30-0 | 97% | 500g |
¥1,488.00 | 2022-09-29 | |
| Fluorochem | 094091-5g |
N-Methylchloroacetamide |
96-30-0 | 97% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 094091-25g |
N-Methylchloroacetamide |
96-30-0 | 97% | 25g |
£78.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005974-100g |
2-Chloro-N-methylacetamide |
96-30-0 | 97% | 100g |
¥269 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005974-25g |
2-Chloro-N-methylacetamide |
96-30-0 | 97% | 25g |
¥68 | 2024-07-19 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005974-5g |
2-Chloro-N-methylacetamide |
96-30-0 | 97% | 5g |
¥27 | 2024-07-19 | |
| TRC | C368350-1g |
2-Chloro-N-methylacetamide |
96-30-0 | 1g |
$ 57.00 | 2023-09-08 | ||
| TRC | C368350-5g |
2-Chloro-N-methylacetamide |
96-30-0 | 5g |
$ 69.00 | 2023-09-08 | ||
| TRC | C368350-10g |
2-Chloro-N-methylacetamide |
96-30-0 | 10g |
$ 86.00 | 2023-09-08 | ||
| TRC | C368350-25g |
2-Chloro-N-methylacetamide |
96-30-0 | 25g |
$ 144.00 | 2023-04-18 |
2-Chloro-N-methylacetamide Production Method
Production Method 1
Production Method 2
Production Method 3
- Synthesis of 14C-labeling omethoate, Henong Xuebao, 2006, 20(2), 162-163
Production Method 4
Production Method 5
- Complexes of selected late period lanthanide(III) cations with 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid amide (DOTAM)-alkyl ligands - A new platform for the development of paramagnetic chemical exchange saturation transfer (PARACEST) magnetic resonance imaging (MRI) contrast agents, Canadian Journal of Chemistry, 2013, 91(3), 211-219
Production Method 6
Production Method 7
Production Method 8
- Synthesis, structure-activity relationships and preliminary antitumor evaluation of benzothiazole-2-thiol derivatives as novel apoptosis inducers, Bioorganic & Medicinal Chemistry Letters, 2011, 21(4), 1097-1101
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
- Synthesis of N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide, Huaxue Shijie, 2009, 50(6), 364-366
Production Method 14
- Synthesis of N-methyl-2-(4-phenoxyphenoxy)acetamide, Jingxi Huagong, 2007, 24(9), 927-929
Production Method 15
- Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature, Organic & Biomolecular Chemistry, 2021, 19(46), 10073-10080
Production Method 16
Production Method 17
1.2 Reagents: Hydrochloric acid Solvents: Water
- Indanylidenes. 1. Design and Synthesis of (E)-2-(4,6-Difluoro-1-indanylidene)acetamide, a Potent, Centrally Acting Muscle Relaxant with Antiinflammatory and Analgesic Activity, Journal of Medicinal Chemistry, 2003, 46(3), 399-408
Production Method 18
Production Method 19
Production Method 20
- A series of 1,2,3-triazole compounds: Synthesis, characterization, and investigation of the cholinesterase inhibitory properties via in vitro and in silico studies, Journal of Molecular Structure, 2023, 1277,
2-Chloro-N-methylacetamide Raw materials
2-Chloro-N-methylacetamide Preparation Products
2-Chloro-N-methylacetamide Suppliers
2-Chloro-N-methylacetamide Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Chloro-N-methylacetamide
Introduction to 2-Chloro-N-methylacetamide (CAS No. 96-30-0)
2-Chloro-N-methylacetamide, with the chemical formula C₃H₅ClNO, is a significant compound in the field of organic chemistry and pharmaceutical research. Its CAS number, 96-30-0, uniquely identifies it in scientific literature and industrial applications. This compound is widely recognized for its utility as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The presence of both a chloro group and an amide functionality makes it a versatile building block for more complex molecular structures.
The structure of 2-Chloro-N-methylacetamide features a central acetamide backbone, which is modified by the introduction of a chlorine atom at the second carbon position and a methyl group at the nitrogen atom. This specific arrangement imparts unique reactivity, making it valuable in synthetic chemistry. The chloro group can participate in nucleophilic substitution reactions, while the amide group can undergo condensation reactions, forming peptide-like structures or acting as a precursor in the synthesis of heterocyclic compounds.
In recent years, 2-Chloro-N-methylacetamide has garnered attention in the development of novel pharmaceutical agents. Its role as an intermediate has been leveraged in the synthesis of bioactive molecules targeting various therapeutic areas. For instance, researchers have explored its potential in creating kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The compound's ability to serve as a precursor for more complex scaffolds has been particularly useful in drug discovery programs aimed at modulating protein-protein interactions.
One of the most compelling aspects of 2-Chloro-N-methylacetamide is its application in peptide mimetics. Peptides are essential biological molecules, but their use as drugs is often limited by stability issues and poor bioavailability. By using 2-Chloro-N-methylacetamide as a starting material, scientists can design peptidomimetics that maintain biological activity while exhibiting improved pharmacokinetic properties. These mimetics have shown promise in preclinical studies for applications ranging from antiviral to anti-inflammatory therapies.
The chemical reactivity of 2-Chloro-N-methylacetamide also makes it a valuable tool in material science. Researchers have utilized this compound to develop new polymers and coatings with enhanced thermal stability and mechanical strength. The chloro group allows for polymerization reactions, while the amide functionality contributes to hydrolytic stability. Such materials are increasingly relevant in industries requiring durable and high-performance components.
From an industrial perspective, the production of 2-Chloro-N-methylacetamide is typically achieved through chlorination and methylation processes starting from acetic acid derivatives. Advances in catalytic systems have improved the efficiency and selectivity of these reactions, reducing waste and energy consumption. These innovations align with global trends toward sustainable manufacturing practices, ensuring that the compound remains accessible for research and commercial applications without compromising environmental standards.
The role of 2-Chloro-N-methylacetamide in academic research continues to evolve with emerging methodologies. Computational chemistry approaches, such as molecular modeling and density functional theory (DFT), have enabled researchers to predict its behavior in complex reaction systems with greater accuracy. These computational tools are particularly useful for designing experiments that optimize yield and purity, reducing the need for trial-and-error approaches.
In conclusion, 2-Chloro-N-methylacetamide (CAS No. 96-30-0) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and industrial chemistry. Its unique structural features enable diverse chemical transformations, making it indispensable in synthetic research. As scientific understanding advances, the potential uses for this compound are likely to expand further, reinforcing its importance as a key intermediate in modern chemistry.
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